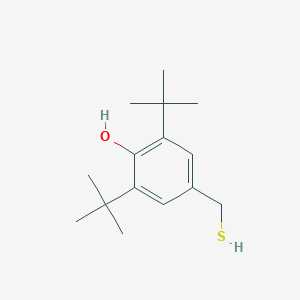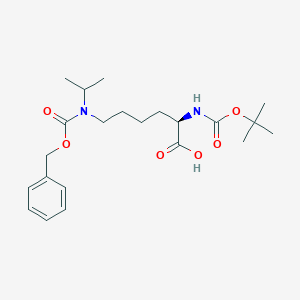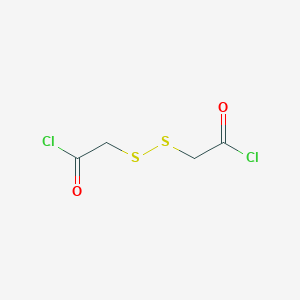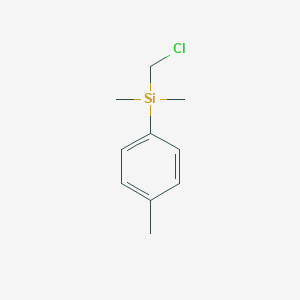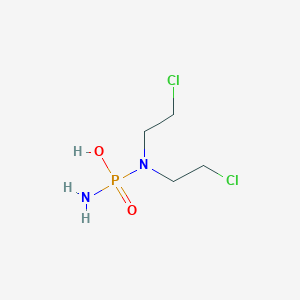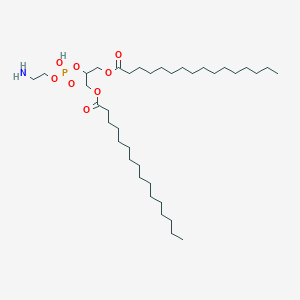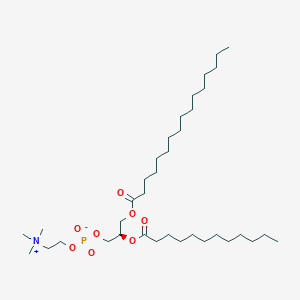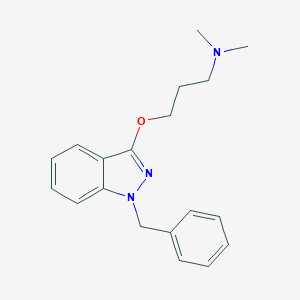
Benzydamine
Overview
Description
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that reduces pain and swelling . It’s used for mouth ulcers, sore throats, and teething . It comes as mouthwash, mouth spray, and lozenges . Benzydamine is available on prescription or to buy from a pharmacy .
Synthesis Analysis
Benzydamine can be synthesized with the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give N-nitoso derivative. This is next reduced by sodium thiosulfate to give transient hydrazine. This hydrazine can then undergo spontaneous internal hydrazide formation .
Molecular Structure Analysis
The molecular formula of Benzydamine is C19H24ClN3O . Its molecular weight is 345.87 .
Chemical Reactions Analysis
Benzydamine HCl is produced by the reaction of carbonochloridic acid, ethyl ester, benzenemethanamine, N-phenyl- 1-propanamine, 3-chloro-N,N-dimethyl .
Physical And Chemical Properties Analysis
The molecular formula of Benzydamine is C19H24ClN3O and its molecular weight is 345.87 .
Scientific Research Applications
Anti-Inflammatory
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with distinct pharmacological properties . Unlike other NSAIDs, its anti-inflammatory mechanism is not strictly explained by the ability to interfere with the synthesis of prostaglandins .
Local Anesthetic
Benzydamine is used in the treatment of symptoms of irritation/inflammation of the oropharyngeal cavity, including those associated with pain . It is an indazole derivative, non-steroidal agent with local anesthetic and analgesic properties .
Treatment of Gingivitis and Stomatitis
Benzydamine is indicated for the symptomatic treatment of gingivitis and stomatitis .
Treatment of Oral Mucositis
Benzydamine is used in the treatment of oral mucositis induced by chemotherapy and/or radiotherapy .
Post-Operative Sore Throat
Benzydamine is used for the treatment of post-operative sore throat after oropharyngeal-laryngeal surgery, including endotracheal intubation for any kind of surgery .
Psychotropic Substance
In high doses, Benzydamine has similar properties to lysergic acid diethylamide (LSD) and is used as a psychotropic substance for oral administration .
Mechanism of Action
Target of Action
Benzydamine, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues, where it exerts its anti-inflammatory and analgesic action .
Mode of Action
Benzydamine’s mode of action is unique among NSAIDs. Instead, it stabilizes the cellular membrane and inhibits the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . This unique mode of action facilitates its effectiveness as a locally-acting NSAID with local anaesthetic and analgesic properties .
Biochemical Pathways
Benzydamine affects several biochemical pathways. It inhibits leukocyte-endothelial interactions, reducing neutrophil degranulation capacity . It also works on reducing histamine-induced vasodilation and vascular permeability . Furthermore, it has been shown to inhibit monocyte migration and block the p38 MAPK pathway, a key regulator of pro-inflammatory cytokines biosynthesis .
Pharmacokinetics
Benzydamine is well absorbed when administered orally, and plasma drug concentrations reach a peak fairly rapidly . It has a half-life of about 13 hours , and less than 20% of the drug is bound to plasma proteins . It is excreted through the kidneys . The concentration of benzydamine in the mouthwash is 4 mmol/L .
Result of Action
The primary result of benzydamine’s action is the relief of pain and inflammation in the targeted area. It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It provides symptomatic relief of pain in acute sore throat and oropharyngeal mucositis caused by radiation therapy .
Action Environment
The action of benzydamine is influenced by the environment in which it is applied. When used as a mouthwash or spray, it may be used to treat conditions like pharyngitis, aphthous ulcers, and oral ulceration due to radiation therapy . As a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system . Occasionally, oral tissue numbness or stinging sensations may occur, as well as itching, a skin rash, skin swelling or redness, difficulty breathing, and wheezing .
Future Directions
Current recognized indications of benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . New applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .
properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBGNNVCVSKAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-69-4 (mono-hydrochloride) | |
| Record name | Benzydamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047859 | |
| Record name | Benzydamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Miscible | |
| Record name | Benzydamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), benzydamine demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs. In particular, benzydamine predominantly acts by inhibiting the synthesis of pro inflammatory cytokines like tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without largely affecting other pro inflammatory cytokines (ie. such as IL-6 and IL-8) or anti-inflammatory cytokines (ie. like IL-10 or IL-1 receptor antagonist). Moreover, benzydamine is largely a weak inhibitor of prostaglandin synthesis as it has been shown to effectively inhibit cyclooxygenase (COX) and lipoxygenase enzyme activity only at concentrations of 1mM or greater. Considering most contemporary usages of benzydamine are topical applications that are generally not well absorbed through the skin and/or non-specialized mucosae, benzydamine does not often achieve the kind of absorption or blood concentrations necessary to cause any extraneous distant systemic effects or COX inhibition, allowing it to localize its action. Additionally, it is also hypothesized that benzydamine is capable of inhibiting the oxidative burst of neutrophils and membrane stabilization. These actions are exhibited by the substance’s ability to inhibit the release of granules from neutrophils and to stabilize lysosomes. Furthermore, benzydamine is capable of a local anaesthetic effect that may be related to its capability for inhibiting the release of inflammatory mediators like substance P and calcitonin gene related peptide from sensory nerve endings. Since substance P is capable of causing the release of histamine from mast cells, benzydamine’s prevention of substance P release further contributes to an anti-inflammatory effect. Benzydamine also demonstrates a non-specific antibacterial activity against various bacterial strains that are resistant to broad-spectrum antibiotics such as ampicillin, chloramphenicol, and tetracycline at concentrations of about 3 mmol/L. Combinatorial use of benzydamine and other antibiotics like tetracycline and chloramphenicol are also synergistic against antibiotic resistant strains of *Staphylococcus aureus* and *Pseudomonas aeruginosa*. | |
| Record name | Benzydamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Benzydamine | |
CAS RN |
642-72-8 | |
| Record name | Benzydamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzydamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzydamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzydamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzydamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYDAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O21U048EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
320°F | |
| Record name | Benzydamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details













Q & A
Q1: What is the primary mechanism of action of Benzydamine?
A1: Unlike many other NSAIDs, Benzydamine does not primarily exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. [] Instead, it exhibits a multifaceted mechanism of action, including membrane stabilization, modulation of inflammatory mediators, and interaction with ion channels. []
Q2: How does Benzydamine interact with cell membranes?
A2: Benzydamine's lipophilic nature allows it to integrate into cell membranes, stabilizing them and potentially contributing to its local anesthetic effects. [] This interaction may also influence the function of membrane-bound proteins and signaling pathways involved in inflammation.
Q3: Does Benzydamine affect the production of inflammatory cytokines?
A3: Yes, Benzydamine has been shown to inhibit the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). [] This inhibition is observed in both human and mouse cells stimulated with lipopolysaccharide (LPS) or inactivated streptococci. []
Q4: What is the role of Benzydamine in modulating neuronal excitability?
A4: Research suggests that Benzydamine may modulate neuronal excitability and contribute to its analgesic effects beyond its anti-inflammatory actions. It effectively inhibits neuronal basal excitability, reducing firing frequency and increasing rheobase and afterhyperpolarization amplitude in primary cultured dorsal root ganglion (DRG) nociceptors. []
Q5: What is the molecular formula and weight of Benzydamine?
A5: Benzydamine's molecular formula is C19H23N3O, and its molecular weight is 309.4 g/mol.
Q6: What spectroscopic data is available for Benzydamine?
A6: While specific spectroscopic data from the provided research is limited, Benzydamine's structure can be characterized using techniques such as UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the functional groups, bonding patterns, and overall structure of the molecule.
Q7: What is the primary route of Benzydamine metabolism?
A7: Benzydamine is primarily metabolized through oxidation, conjugation, and dealkylation pathways. [] The specific enzymes involved in these metabolic processes require further investigation.
Q8: How is Benzydamine excreted from the body?
A8: While the provided research doesn't explicitly detail the excretion routes, Benzydamine and its metabolites are likely eliminated through a combination of renal and biliary pathways. Further studies are needed to determine the precise excretion routes and their relative contributions.
Q9: What in vitro models have been used to study the effects of Benzydamine?
A9: Researchers have utilized various in vitro models, including human gingival fibroblasts, [, ] RAW 264.7 macrophages, [] and isolated rat leukocytes, [] to investigate the anti-inflammatory, analgesic, and potential anticancer properties of Benzydamine.
Q10: Are there any animal models that have been used to study Benzydamine?
A10: Yes, preclinical studies have employed animal models, including rats and mice, to evaluate the analgesic, anti-inflammatory, and antithrombotic effects of Benzydamine. [, , ] Furthermore, patient-derived oesophageal xenograft mouse models have been utilized to investigate the potential anticancer effects of Benzydamine in esophageal squamous cell carcinoma. []
Q11: What clinical trials have been conducted on Benzydamine?
A11: Several clinical trials have investigated the efficacy and safety of Benzydamine in various conditions, including radiation-induced mucositis, [, , ] postoperative sore throat, [, ] and plaque-induced gingival inflammation. []
Q12: What drug delivery strategies are being explored for Benzydamine?
A12: Researchers are exploring novel formulations of Benzydamine to improve its delivery and therapeutic efficacy. These include in situ gelling formulations for oral application, which aim to enhance drug residence time at the target site and improve patient compliance. []
Q13: What analytical methods are used to quantify Benzydamine?
A13: Analytical methods such as high-performance liquid chromatography (HPLC) [] and potentiometry [] are employed to quantify Benzydamine in various matrices, including biological samples and pharmaceutical formulations.
Q14: What are some alternatives to Benzydamine for the treatment of pain and inflammation?
A14: Depending on the specific condition, alternative treatments for pain and inflammation may include other NSAIDs, such as ibuprofen or naproxen, as well as corticosteroids, analgesics, and physical therapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




